molecular formula C14H13FN2O3 B2861463 (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid CAS No. 1820580-26-4

(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Cat. No.: B2861463
CAS No.: 1820580-26-4
M. Wt: 276.267
InChI Key: YMMKNFMTCXHMIM-GXFFZTMASA-N
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Description

(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C14H13FN2O3 and its molecular weight is 276.267. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The compound's structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12FN3O3. Its molecular weight is approximately 253.24 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may influence its biological activity.

PropertyValue
Molecular FormulaC12H12FN3O3
Molecular Weight253.24 g/mol
IUPAC NameThis compound
SMILESCC@HC1=C(N=N1)C(C=C(C=C1)F)C(C(=O)O)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation.

Anti-inflammatory Effects

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, the pyrazole ring has been associated with the inhibition of COX enzymes and modulation of pro-inflammatory cytokines.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. The specific effects of this compound on various cancer cell lines are currently under investigation.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

  • Study on COX Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives significantly inhibited COX-2 activity, leading to reduced inflammation in animal models .
  • Anticancer Assessment : In vitro studies showed that a structurally similar compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .
  • Pharmacokinetics : Research indicated favorable pharmacokinetic properties for pyrazole derivatives, including good absorption and metabolic stability .

Properties

IUPAC Name

(2S,3S)-2-[1-(2-fluorophenyl)pyrazol-4-yl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19)/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMKNFMTCXHMIM-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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